

Application Notes and Protocols for Lipid Extraction Using a Tricosanoate Internal Standard

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Compound of Interest		
Compound Name:	Tricosanoate	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for three common lipid extraction methods—Folch, Bligh and Dyer, and Methyl-tert-butyl ether (MTBE)—utilizing a **tricosanoate** internal standard for accurate quantification of lipids. This document is intended to guide researchers in selecting and performing the appropriate lipid extraction technique for their specific research needs.

Introduction

Accurate quantification of lipids is essential for understanding their role in cellular processes, disease pathogenesis, and for the development of lipid-based therapeutics. The use of an internal standard is crucial for reliable quantification as it corrects for variations in sample handling, extraction efficiency, and instrument response. **Tricosanoate** (C23:0), either as a free fatty acid, methyl ester, or ethyl ester, is an ideal internal standard for lipid analysis because it is not naturally abundant in most biological samples and exhibits similar chemical properties to many endogenous lipids.[1]

This document outlines the principles, protocols, and expected outcomes for the Folch, Bligh and Dyer, and MTBE lipid extraction methods with the incorporation of a **tricosanoate** internal standard.



Data Presentation: Comparative Recovery of Lipid Classes

The choice of extraction method can significantly impact the recovery of different lipid classes. The following table summarizes the expected recovery efficiencies of the Folch, Bligh and Dyer, and MTBE methods for various lipid categories. It is important to note that actual recovery rates can vary depending on the specific sample matrix and experimental conditions.

Lipid Class	Folch Method Recovery	Bligh and Dyer Method Recovery	MTBE Method Recovery
Phosphatidylcholines (PC)	High (90-98%)[2]	High (similar to Folch) [2]	High (similar to Folch)
Phosphatidylethanola mines (PE)	High (90-98%)[2]	High (similar to Folch) [2]	High (similar to Folch) [2]
Phosphatidylinositols (PI)	Good (67-81%)[2]	Good	Higher than Folch (up to 81%)[2]
Triacylglycerols (TAG)	High	High	High
Cholesterol Esters (CE)	High	High	High
Sphingomyelins (SM)	High	High	High
Ceramides (Cer)	Good	Good	Slightly higher than Bligh & Dyer[2]
Free Fatty Acids (FFA)	Good	Good	Good

Experimental Protocols Materials and Reagents

- Solvents: Chloroform (HPLC grade), Methanol (HPLC grade), Methyl-tert-butyl ether (MTBE, HPLC grade), Hexane (GC grade), Isopropanol (HPLC grade)
- Internal Standard: Tricosanoic acid (C23:0), Methyl tricosanoate, or Ethyl tricosanoate



- Other Reagents: 0.9% NaCl solution (w/v), Ultrapure water, Boron trifluoride (BF3) in methanol (14%), Sodium hydroxide (methanolic solution), Anhydrous sodium sulfate
- Glassware: Glass test tubes with PTFE-lined screw caps, Pasteur pipettes, Volumetric flasks
- Equipment: Vortex mixer, Centrifuge, Nitrogen evaporation system, Heating block or water bath

Preparation of Internal Standard Stock Solution

- Accurately weigh 10 mg of tricosanoate (e.g., ethyl tricosanoate).
- Dissolve in 10 mL of an appropriate solvent (e.g., hexane or chloroform) to prepare a 1 mg/mL stock solution.[1]
- Store the stock solution at -20°C.
- Prepare working solutions by diluting the stock solution to the desired concentration for spiking into samples.

Protocol 1: Modified Folch Method

The Folch method is a widely used liquid-liquid extraction technique that utilizes a chloroform and methanol mixture to extract lipids from a biological sample.[1]

Procedure:

- Sample Preparation: Place a known amount of sample (e.g., 100 μL of plasma or a specified mass of tissue homogenate) into a glass test tube.[1]
- Internal Standard Spiking: Add a precise volume of the **tricosanoate** internal standard working solution to the sample.
- Solvent Addition: Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.[1]
- Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and to disrupt lipid-protein complexes.



- Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation.[1] Vortex for another minute.
- Centrifugation: Centrifuge the mixture at 2000 x g for 10 minutes. This will result in two distinct phases: a lower organic phase (chloroform) containing the lipids and an upper aqueous phase (methanol/water).[1]
- Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass
 Pasteur pipette, avoiding the protein interface.
- Drying: Dry the extracted lipids under a gentle stream of nitrogen at 40°C.[1]
- Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for subsequent analysis (e.g., hexane for GC-MS or isopropanol/acetonitrile/water for LC-MS).



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Workflow for the modified Folch lipid extraction method.

Protocol 2: Bligh and Dyer Method

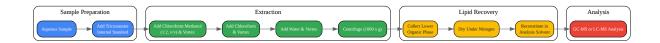
The Bligh and Dyer method is another classic lipid extraction technique, often preferred for samples with high water content. It uses a different ratio of chloroform, methanol, and water.

Procedure:

- Sample Preparation: To 1 mL of an aqueous sample (e.g., cell suspension or plasma), add the **tricosanoate** internal standard.
- Solvent Addition (Step 1): Add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture and vortex well.



- Solvent Addition (Step 2): Add 1.25 mL of chloroform and vortex well.
- Phase Separation: Add 1.25 mL of ultrapure water and vortex well.
- Centrifugation: Centrifuge at 1,000 x g for 5 minutes at room temperature to induce phase separation.
- Lipid Collection: Carefully remove the lower organic phase containing the lipids.
- Drying: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical method.



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Workflow for the Bligh and Dyer lipid extraction method.

Protocol 3: Methyl-tert-butyl ether (MTBE) Method

The MTBE method is a more recent development that offers a safer alternative to chloroform-based extractions. Due to the lower density of MTBE, the lipid-containing organic phase forms the upper layer, simplifying its collection.[2]

Procedure:

- Sample Preparation: Homogenize approximately 30 mg of frozen tissue in 500 μL of ice-cold methanol.
- Internal Standard Spiking: Add a precise volume of the tricosanoate internal standard working solution to 300 μL of the homogenate.

Methodological & Application



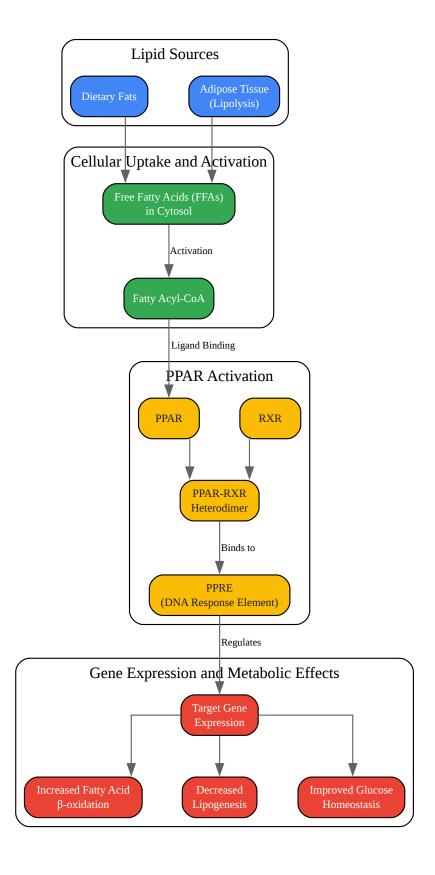


- · Solvent Addition: Add 1 mL of MTBE.
- Extraction: Sonicate the mixture (e.g., 3 x 30 seconds) and agitate at 4°C for 30 minutes.
- Phase Separation: Add 250 μ L of ice-cold water, vortex for 1 minute, and centrifuge at 14,000 x g for 5 minutes at 20°C.
- Lipid Collection: Collect the upper organic phase.
- Drying: Evaporate the solvent under a stream of nitrogen.
- Reconstitution: Reconstitute the lipid extract in a solvent compatible with the analytical method.









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